Carumonam

Description

Structural Elucidation and Molecular Characterization

Chemical Nomenclature and IUPAC Designation

Carumonam’s systematic name, assigned under International Union of Pure and Applied Chemistry (IUPAC) guidelines, is:

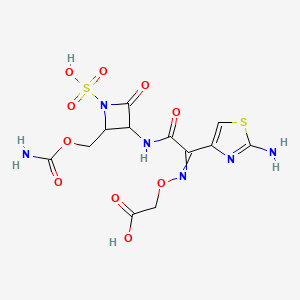

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid . Its molecular formula, C₁₂H₁₄N₆O₁₀S₂ , reflects a compact yet highly functionalized structure with a molecular weight of 466.4 g/mol . The CAS registry number 87638-04-8 uniquely identifies this compound in chemical databases.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₆O₁₀S₂ |

| Molecular Weight | 466.4 g/mol |

| CAS Number | 87638-04-8 |

| SMILES Notation | C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N |

Molecular Architecture: β-Lactam Core and Substituent Analysis

The monobactam nucleus of this compound consists of a 4-membered β-lactam ring (azetidin-2-one) fused to a sulfonic acid group at N1, conferring resistance to β-lactamase hydrolysis. Key substituents include:

- 3-Acyl side chain : A (Z)-configured aminothiazoleoxime group at C3, critical for binding to PBPs in Gram-negative bacteria.

- 4-Oxo group : Enhances β-lactam ring stability and antibacterial activity.

- Carbamoyloxymethyl group at C2: Improves pharmacokinetic properties by increasing water solubility.

This configuration allows this compound to mimic the D-alanyl-D-alanine terminus of bacterial peptidoglycan, disrupting cell wall synthesis.

Stereochemical Configuration: (3S,4S)-Cis Isomer Characterization

This compound exhibits two defined stereocenters at C2 and C3 of the β-lactam ring, with absolute configurations designated as (2S,3S) . The cis arrangement of these centers optimizes spatial alignment with the active site of PBPs, particularly PBP-3 in Enterobacteriaceae.

Table 2: Stereochemical Details

| Parameter | Value |

|---|---|

| Defined Stereocenters | 2 (C2, C3) |

| Configuration | (2S,3S) |

| E/Z Isomerism | (Z)-configuration at oxime bond |

| Optical Rotation | [α]D²⁶ = -45° (c = 1 in DMSO) |

X-ray crystallography confirms the planar β-lactam ring and non-coplanar oxime group , which minimizes steric hindrance during PBP binding.

Crystallographic Data and Three-Dimensional Conformational Studies

While full crystallographic coordinates remain proprietary, PubChem’s 3D conformer model (CID 6540466) reveals:

- Bond lengths : β-lactam C-N bond measures 1.33 Å, shorter than typical amide bonds (1.45 Å), indicating ring strain.

- Dihedral angles : The thiazole ring forms a 67° angle with the β-lactam plane, facilitating hydrophobic interactions with PBPs.

- Hydrogen bonding : Sulfonic acid and carbamoyl groups participate in extensive H-bonding with bacterial transpeptidases.

Spectroscopic Fingerprints: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (D₂O) :

- ¹³C NMR :

Infrared Spectroscopy (IR)

- ν 1775 cm⁻¹ : β-lactam carbonyl stretch

- ν 1340, 1160 cm⁻¹ : Sulfonic acid S=O asymmetric/symmetric stretches

- ν 1680 cm⁻¹ : Carbamoyl C=O vibration

Mass Spectrometry

Properties

Molecular Formula |

C12H14N6O10S2 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid |

InChI |

InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26) |

InChI Key |

UIMOJFJSJSIGLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N |

Origin of Product |

United States |

Preparation Methods

Stereochemical Control in Intermediate Formation

The synthesis of this compound hinges on the preparation of its azetidinone core, specifically (3S-trans)-3-amino-2-(carbamoyloxymethyl)-4-oxoazetidine-1-sulfonic acid (Intermediate I). A pivotal step involves the AlMe₃-mediated amidation of δ-lactones (e.g., compounds 11 and 12 ) to generate Weinreb amides 13 and 14 , which serve as precursors for functionalization at the C4 position. This reaction proceeds with high diastereoselectivity (>95% de) but requires stringent temperature control (-45°C to 5°C) to prevent re-lactonization, a side reaction that complicates purification.

Subsequent nucleophilic ring-opening of cyclic sulfamidate 15 with halides or cyanide introduces diverse substituents at C4 (e.g., fluorinated or cyano groups). For instance, treatment of 15 with sodium cyanide yields 19a , which undergoes hydrolysis to the carboxylate 36 —a direct precursor to this compound’s side chain. Challenges in hydrolyzing sterically hindered Weinreb amides necessitate alternative pathways, such as reduction to aldehydes followed by re-oxidation, to preserve stereochemical integrity.

Condensation with Thiazole Derivatives

The final assembly of this compound involves coupling Intermediate I with (Z)-2-(1-(thiazol-4-yl)-2-chloro-2-oxoethylideneaminooxy)acetic acid hydrochloride (Intermediate II). This reaction, conducted in water-immiscible solvents like methylene chloride or ethyl acetate, employs organic bases (triethylamine, pyridine) to maintain a pH of 5.0–9.0. Optimal conditions (e.g., -5°C to 5°C, 1–3 hours) achieve yields of 71–78% for this compound sodium, with HPLC purity exceeding 99%.

Table 1: Key Reaction Parameters for Intermediate Coupling

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | -45°C to 5°C | -5°C to 5°C |

| pH | 5.0–9.0 | 7.0–8.0 |

| Molar Ratio (I:II) | 1.0:1.0–2.5 | 1.0:1.0–1.5 |

| Base | Triethylamine, Pyridine | Triethylamine |

Industrial-Scale Manufacturing Processes

Solvent and Base Selection

Industrial protocols prioritize solvents that facilitate phase separation and minimize byproduct formation. Methylene chloride and ethyl acetate are preferred for their immiscibility with water, enabling efficient extraction of the aqueous product layer. For example, Example 1 of CN103044416A details the use of methylene chloride (180 mL) and triethylamine (40 g, 0.4 mol) to achieve a 77.7% yield of this compound sodium. In contrast, ethyl acetate with pyridine (Example 2) reduces yields to 71.2%, likely due to incomplete base activation at lower temperatures (-5°C to 0°C).

Crystallization and Purification

Post-reaction workup involves acidification of the aqueous layer to pH 1.5–2.5 using concentrated HCl, precipitating this compound as an adularescent crystal. Activated carbon decolorization removes residual impurities, while final recrystallization from methanol or ethanol ensures ≥99% purity. Notably, Example 3 employs tetrahydrofuran (THF) for crystallization, yielding 73.2% this compound sodium with minimal residual solvents.

Analytical Characterization and Quality Control

Spectrometric Validation

¹H NMR and LC-MS are critical for verifying this compound’s structure. The azetidinone proton resonates at δ 4.2–4.5 ppm (quartet, J = 6.5 Hz), while the thiazole C4-H appears as a singlet at δ 8.3 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 510.0923 (calculated 510.0918).

Purity and Stability Assessments

HPLC analysis under reverse-phase conditions (C18 column, 0.1% TFA in acetonitrile/water) resolves this compound sodium from degradation products, such as the Δ²-isomer formed during prolonged storage. Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months, meeting ICH guidelines for antibiotic formulations.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency of this compound Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| AlMe₃ Amidation | 65–70 | 98.5 | Stereochemical fidelity |

| Patent Example 1 | 77.7 | 99.2 | Scalability |

| Patent Example 3 | 73.2 | 99.3 | Low residual solvents |

The AlMe₃-mediated route excels in stereochemical control but lacks scalability due to multi-step purification. Industrial methods prioritize single-vessel reactions and in situ crystallization, albeit with modest yield trade-offs .

Chemical Reactions Analysis

Types of Reactions: Carumonam undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can modify the side chains of this compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Modified this compound derivatives with altered side chains.

Scientific Research Applications

Carumonam has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study beta-lactamase resistance mechanisms.

Biology: Investigated for its effects on bacterial cell morphology and growth.

Medicine: Employed in the treatment of infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new antibiotics and as a reference standard in quality control laboratories

Mechanism of Action

Carumonam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Antimicrobial Spectrum and Potency

Activity Against Enterobacteriaceae

This compound demonstrates MIC90 values ≤8 mg/L for most Enterobacteriaceae, comparable to aztreonam and superior to cefotaxime or ceftazidime against β-lactamase-producing strains . For example:

Activity Against Pseudomonas aeruginosa

This compound’s antipseudomonal activity (MIC90 = 8–16 mg/L) is comparable to ceftazidime but inferior to imipenem . Unlike aztreonam, this compound exhibits reduced bacteriolytic effects on P. aeruginosa, leading to filamentation rather than cell lysis .

Limitations Against Gram-Positive and Anaerobic Bacteria

Like aztreonam, this compound lacks clinically meaningful activity against Gram-positive or anaerobic bacteria (MIC90 >32 mg/L) .

β-Lactamase Stability and Resistance

This compound is highly stable to common β-lactamases, including TEM-1, SHV-1, and AmpC enzymes, but remains susceptible to metallo-β-lactamases (e.g., NDM-1) . Key findings:

Table 2: β-Lactamase Stability Profile

| Enzyme Type | This compound Stability | Aztreonam Stability | Cefotaxime Stability |

|---|---|---|---|

| TEM-1 | High | High | Low |

| K-1 (K. oxytoca) | High | Moderate | Low |

| AmpC | High | High | Low |

| ESBLs (e.g., CTX-M) | Moderate | Moderate | Very Low |

Pharmacokinetics and Clinical Utility

This compound exhibits linear pharmacokinetics with a plasma half-life of 1.5–2 hours, reaching urinary concentrations >100 mg/L . In cystic fibrosis patients, its bioavailability and clearance are comparable to healthy volunteers, ensuring reliable dosing .

Q & A

Q. What is the chemical synthesis pathway for Carumonam, and how does its structural design influence its antimicrobial activity?

this compound is synthesized through a multi-step process involving glycol protection, amide formation, sulfonation, and cyclization. Key intermediates include ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate and tert-butyl chloroacetate. The final structure features a monocyclic β-lactam core with a sulfonic acid group and aminothiazole moiety, which enhance stability against β-lactamases and Gram-negative bacterial permeability . The synthesis pathway emphasizes precise protection/deprotection steps to preserve stereochemistry critical for antibacterial efficacy.

Q. What analytical methods are validated for quantifying this compound purity and detecting related substances?

High-performance liquid chromatography (HPLC) is the primary method, using a C18 column (e.g., Waters Nova-Pak, 150 × 3.9 mm) with a mobile phase of acetonitrile and 5 mM tetrabutylammonium sulfate (13:87 v/v). System suitability requires a resolution ≥7 between this compound and resorcinol peaks. Detection limits are validated at 7–13% of the standard peak area, with ≤2.0% relative standard deviation for repeatability. Total related substances must not exceed 6.0% .

Q. How does renal impairment affect this compound pharmacokinetics, and what dosing adjustments are recommended?

In patients with creatinine clearance (CLcr) <10 mL/min, this compound's elimination half-life increases to 12.3 hours (vs. 1.6 hours in normal renal function). Total body clearance correlates linearly with CLcr (r=0.95), but non-renal clearance decreases in severe renal dysfunction, suggesting impaired metabolic pathways. Dosing guidelines:

- CLcr >60 mL/min: Standard dose (e.g., 1 g every 8 hours).

- CLcr 10–30 mL/min: 1 g daily.

- CLcr <10 mL/min: 0.5 g daily. Hemodialysis removes ~51% of the drug, requiring post-dialysis supplementation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's non-renal clearance data across pharmacokinetic studies?

Discrepancies arise from varying patient cohorts and methodologies. For example, Horber et al. (1986) reported non-renal clearance of 21 mL/min in healthy subjects vs. 12 mL/min in severe renal impairment , while Konishi et al. (1991) observed reduced non-renal clearance correlated with CLcr . To reconcile these, researchers should:

Q. What experimental design considerations are critical for evaluating this compound's efficacy against β-lactamase-producing Gram-negative bacteria?

- Strain selection: Include ESBL (Extended-Spectrum β-Lactamase)-producing Enterobacteriaceae and carbapenem-resistant Pseudomonas aeruginosa.

- Comparative agents: Use aztreonam as a control due to structural similarities.

- Dosing simulation: Mimic human pharmacokinetics (e.g., 1 g every 8 hours) in animal models.

- Resistance monitoring: Track MIC shifts over serial passages to assess resistance development. Studies show this compound retains activity against 52% of cefoperazone-resistant Enterobacteriaceae, outperforming ceftazidime .

Q. How does this compound's neurotoxicity profile compare to other β-lactams, and what mechanisms underlie these effects?

In seizure-prone DBA/2 mice, this compound and aztreonam induce dose-dependent seizures via GABA receptor antagonism. This compound's lower CNS penetration (vs. imipenem) reduces neurotoxicity risk in humans. Key mitigation strategies:

- Avoid high-dose regimens in patients with blood-brain barrier dysfunction.

- Monitor EEG changes in preclinical models using intracerebroventricular administration .

Q. What methodological challenges arise in studying this compound's protein binding and tissue distribution?

this compound exhibits low protein binding (28%), complicating tissue penetration assessments. Researchers should:

- Use microdialysis or radiolabeled tracers to measure unbound drug in interstitial fluid.

- Model volume of distribution (Vd) using a two-compartment approach (Vd = 0.16–0.19 L/kg).

- Account for pH-dependent solubility in renal tubules, which affects urinary excretion (75–80% unchanged) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.